Rosiglitazone (potassium salt) is a synthetic compound extensively used in scientific research to investigate various biological processes and disease models. It belongs to the thiazolidinedione class of compounds and acts as a potent and selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ) [, ]. PPARγ is a nuclear receptor involved in regulating glucose and lipid metabolism, adipocyte differentiation, inflammation, and vascular function [, ]. Therefore, Rosiglitazone (potassium salt) serves as a valuable tool to study these processes in vitro and in vivo.
Rosiglitazone is derived from thiazolidinedione, a class of compounds known for their insulin-sensitizing properties. The potassium salt form improves the solubility and bioavailability of the active compound. It is classified as an antidiabetic agent and specifically acts on the PPARγ receptor, which plays a crucial role in glucose and lipid metabolism .
The synthesis of Rosiglitazone involves several chemical reactions, typically starting from simple organic precursors. A common method includes:
The molecular structure of Rosiglitazone (potassium salt) can be described by its chemical formula . The compound features:
The three-dimensional conformation allows for optimal interaction with PPARγ receptors, facilitating its mechanism of action .
Rosiglitazone participates in several chemical reactions relevant to its function and metabolism:
Rosiglitazone acts as a selective agonist for PPARγ receptors located in adipose tissue, skeletal muscle, and liver. Upon binding:
Additionally, it exhibits anti-inflammatory properties by downregulating nuclear factor kappa-B (NFκB), which may contribute to its therapeutic effects beyond glycemic control .
Rosiglitazone (potassium salt) possesses several notable physical and chemical properties:
These properties are critical for its formulation as a pharmaceutical product .
The primary application of Rosiglitazone (potassium salt) is in the treatment of type 2 diabetes mellitus. Its role includes:
Despite its efficacy, concerns regarding cardiovascular risks have led to restricted use in some regions .
Rosiglitazone potassium (CAS# 316371-84-3) is the potassium salt form of the thiazolidinedione antidiabetic agent rosiglitazone (free base CAS# 122320-73-4). Its systematic IUPAC name is potassium 5-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzyl)-2,4-dioxothiazolidin-3-ide, with molecular formula C₁₈H₁₈KN₃O₃S and molecular weight of 395.52 g/mol [6] [10]. The compound crystallizes as an off-white to white crystalline powder with a melting point range of 154-158°C [3]. Its structural uniqueness stems from the replacement of the acidic proton at the thiazolidinedione N3 position with a potassium ion, fundamentally altering its solid-state characteristics and solution behavior compared to the free base [6].
Table 1: Core Structural and Chemical Identifiers of Rosiglitazone Potassium
Property | Rosiglitazone Potassium |
---|---|
IUPAC Name | potassium 5-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzyl)-2,4-dioxothiazolidin-3-ide |
Molecular Formula | C₁₈H₁₈KN₃O₃S |
Molecular Weight | 395.52 g/mol |
CAS Registry Number | 316371-84-3 |
Appearance | Off-white to white crystalline powder |
SMILES Notation | CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+] |
InChI Key | RWOGCLSZSSKLEN-UHFFFAOYSA-M |
The salt formation profoundly impacts key pharmaceutical properties:
Solubility Profile: The potassium salt demonstrates markedly enhanced aqueous solubility (1.0 mg/mL in H₂O ≈ 2.53 mM) compared to the sparingly soluble free base (0.038 mg/mL) [6] [7]. This attribute is critical for dissolution rate and potential formulation versatility. Ethanol solubility remains moderate (2.0 mg/mL ≈ 5.06 mM) [6].
Ionization State & pH Dynamics: The salt exists as an anion-cation pair in the solid state. In solution, dissociation occurs, influencing pH-dependent solubility and stability. The free acid (rosiglitazone) exhibits pH-dependent solubility linked to its acidic proton (pKa ~6.8), while the potassium salt provides inherent alkalinity [7] [9].
Solid-State Stability: The potassium salt exhibits good solid-state stability under recommended storage conditions (2-8°C, dry, dark) for over 2 years. The free base may show greater susceptibility to oxidative degradation pathways due to crystal packing differences [3] [8].
Spectroscopic Signatures: Infrared spectroscopy confirms salt formation via loss of the N-H stretching band (~3200 cm⁻¹) present in the free base and appearance of characteristic carboxylate stretches. Potassium coordination induces subtle shifts in carbonyl (C=O) and aromatic C=C stretching frequencies compared to the free acid [8].
Table 2: Comparative Physicochemical Properties of Rosiglitazone Forms
Property | Rosiglitazone Free Base | Rosiglitazone Potassium Salt |
---|---|---|
Molecular Formula | C₁₈H₁₉N₃O₃S | C₁₈H₁₈KN₃O₃S |
Molecular Weight | 357.43 g/mol | 395.52 g/mol |
Aqueous Solubility | 0.038 mg/mL (sparingly soluble) | 1.0 mg/mL (≈2.53 mM) |
Ethanol Solubility | ~17.85 mg/mL (≥50 mM) [9] | 2.0 mg/mL (≈5.06 mM) [6] |
Melting Point | 154-158°C [3] | Not explicitly reported (similar range inferred) |
pKa (Thiazolidinedione N-H) | ~6.8 [7] | N/A (Ionic form) |
Primary Solid Form | Crystalline acid | Crystalline potassium salt |
The potassium salt's enhanced aqueous solubility facilitates rapid dissolution upon administration. However, under physiological conditions (pH 7.4, 37°C), the salt rapidly equilibrates with the free acid form due to the presence of physiological cations and buffers. Key stability considerations include:
Solution Stability & Hydrolysis: While stable in the solid state, solutions of the potassium salt, particularly in water or neutral buffers, require careful handling. Kinetic stability studies suggest acceptable short-term stability in solution for analytical purposes (hours), but long-term storage in solution is not recommended [6] [9]. Hydrolysis of the thiazolidinedione ring is a potential degradation pathway under extreme pH conditions.
Metabolic Stability: The potassium salt is metabolically equivalent to the free base in vivo. It undergoes extensive hepatic metabolism primarily via CYP2C8-mediated N-demethylation and hydroxylation, followed by sulfate and glucuronic acid conjugation, forming inactive metabolites. Its plasma half-life is 3-4 hours, independent of dose [5] [7].
Plasma Protein Binding & Distribution: Like the free acid, the potassium salt-derived rosiglitazone exhibits very high plasma protein binding (99.8%, primarily to albumin) [5] [7]. The high binding limits free drug concentration but ensures sustained release. Volume of distribution (Vss/F) is ~17.6 L in adults [5].
Temperature and Light Sensitivity: The potassium salt, similar to the free base, requires storage at 2-8°C for long-term stability. Protection from light is recommended to prevent photodegradation, potentially affecting the thiazolidinedione chromophore or the pyridylamino group [3] [8].
Table 3: Metabolic Stability and Disposition Parameters
Parameter | Value/Comment | Source |
---|---|---|
Primary Metabolic Enzymes | CYP2C8 (major), CYP2C9 (minor) | [5] [7] |
Main Metabolites | N-desmethyl rosiglitazone, Hydroxy rosiglitazone, Conjugates (sulfate, glucuronide) | [5] |
Plasma Half-life (t₁/₂) | 3-4 hours | [5] [7] |
Oral Clearance (CL/F) | ~3.0 L/hour | [5] |
Excretion | Urine: 64% (primarily metabolites); Feces: 23% | [5] [7] |
Plasma Protein Binding | 99.8% (mainly albumin) | [5] [7] |
Volume of Distribution (Vss/F) | 17.6 L (adults) | [5] |
The synthesis of rosiglitazone potassium involves complex multi-step organic chemistry, relying on carefully characterized intermediates:
Core Thiazolidinedione Construction: Synthesis typically begins with the preparation of the 2,4-thiazolidinedione ring, often via condensation of chloroacetate derivatives with thiourea or rhodanine precursors. Protection of the acidic N-H proton may be employed early on.
Aminopyridine Linker Synthesis: A separate synthetic route generates the 2-(N-methyl-N-(pyridin-2-yl)amino)ethanol fragment. This involves alkylation of 2-aminopyridine with a protected 2-haloethanol (e.g., ethylene chlorohydrin), followed by N-methylation, or direct N-alkylation with N-methyl-2-chloroethylamine.
Ether Coupling & Functionalization: The critical step involves coupling the aminopyridine ethanol derivative with 4-hydroxybenzaldehyde (or a protected variant) via a Williamson ether synthesis to yield 4-[2-[N-methyl-N-(pyridin-2-yl)amino]ethoxy]benzaldehyde.
Knoevenagel Condensation & Reduction: The aldehyde intermediate undergoes Knoevenagel condensation with the protected thiazolidinedione derivative, forming an unsaturated linker. Selective catalytic hydrogenation (e.g., H₂/Pd-C) then reduces the double bond, yielding the rosiglitazone free base precursor [10].
Salt Formation & Purification: The final step involves reacting the purified rosiglitazone free base with potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) in a suitable anhydrous solvent (e.g., ethanol, acetone). Careful control of stoichiometry, temperature, and crystallization conditions (solvent, cooling rate) is paramount to obtain the desired crystalline polymorph of the potassium salt with high purity [6] [10]. Key intermediates rigorously controlled include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7